4-Nitrophenyl 4-(pyridin-2-yldisulfanyl)benzyl carbonate

ADC Linker Chemistry Controlled Drug Release Self-Immolative Linker Design

4-Nitrophenyl 4-(pyridin-2-yldisulfanyl)benzyl carbonate (CAS 1151989-04-6) is a heterobifunctional crosslinker belonging to the class of disulfide-based, self-immolative carbonates. The compound features a pyridin-2-yldisulfanyl group for thiol-specific conjugation, a 4-nitrophenyl carbonate leaving group for amine reactivity, and a benzyl spacer that enables traceless payload release via 1,6-elimination upon disulfide reduction.

Molecular Formula C19H14N2O5S2
Molecular Weight 414.45
CAS No. 1151989-04-6
Cat. No. B2926622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrophenyl 4-(pyridin-2-yldisulfanyl)benzyl carbonate
CAS1151989-04-6
Molecular FormulaC19H14N2O5S2
Molecular Weight414.45
Structural Identifiers
SMILESC1=CC=NC(=C1)SSC2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C19H14N2O5S2/c22-19(26-16-8-6-15(7-9-16)21(23)24)25-13-14-4-10-17(11-5-14)27-28-18-3-1-2-12-20-18/h1-12H,13H2
InChIKeyVRPDVXLDCQQMEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Nitrophenyl 4-(pyridin-2-yldisulfanyl)benzyl carbonate (CAS 1151989-04-6) – A Heterobifunctional Disulfide Linker for Bioconjugation


4-Nitrophenyl 4-(pyridin-2-yldisulfanyl)benzyl carbonate (CAS 1151989-04-6) is a heterobifunctional crosslinker belonging to the class of disulfide-based, self-immolative carbonates . The compound features a pyridin-2-yldisulfanyl group for thiol-specific conjugation, a 4-nitrophenyl carbonate leaving group for amine reactivity, and a benzyl spacer that enables traceless payload release via 1,6-elimination upon disulfide reduction . It is supplied commercially by multiple vendors at purities typically ranging from 95% to 97%, as determined by HPLC, NMR, or GC analysis .

Why 4-Nitrophenyl 4-(pyridin-2-yldisulfanyl)benzyl carbonate Cannot Be Replaced by a Simple Analog


Substituting 4-Nitrophenyl 4-(pyridin-2-yldisulfanyl)benzyl carbonate with a generic pyridyl-disulfide or a simple alkyl carbonate linker is not functionally equivalent. Its design integrates a benzyl spacer that facilitates a self-immolative 1,6-elimination cascade after disulfide cleavage, enabling a traceless release of the conjugated payload [1]. In contrast, simpler analogs like PDEC-NB (4-nitrophenyl 2-(pyridin-2-yldisulfanyl)ethyl carbonate) lack this self-immolative benzyl unit, resulting in a fundamentally different release mechanism (direct disulfide cleavage without immolation) that can leave a residual chemical tag on the released molecule . The criticality of this immolation step for cargo integrity and biological activity makes direct interchange without re-validation scientifically unsound.

Quantitative Differentiation Guide for 4-Nitrophenyl 4-(pyridin-2-yldisulfanyl)benzyl carbonate


Self-Immolative vs. Non-Immolative Linker: Evidence of Traceless Release Capability

This compound uniquely combines a disulfide trigger with a 1,6-benzyl carbonate immolation spacer. Upon disulfide reduction by glutathione (GSH), the resultant thiol initiates a spontaneous 1,6-elimination across the benzyl unit, expelling CO2 and releasing the conjugated cargo in its native, unmodified state (traceless release). Commercially available comparators like PDEC-NB (CAS 874302-76-8), which uses a simple ethyl spacer, and PPEC-NB (CAS 1887040-81-4), with a propyl spacer, lack this aromatic immolation feature [1]. While quantitative head-to-head release kinetics data for this specific compound vs. these exact comparators is not publicly available, the established principle of 1,6-elimination in benzyl carbonates provides a predictable, class-level advantage in ensuring payload integrity [1].

ADC Linker Chemistry Controlled Drug Release Self-Immolative Linker Design

Comparative Purity Specification and Batch-to-Batch Consistency Across Suppliers

Procurement specifications show that this compound is offered with stricter minimum purity guarantees by certain vendors compared to close analogs. Bidepharm supplies the compound at a standard purity of 97%, with batch-specific QC documentation (NMR, HPLC, GC) available . In contrast, the closest analog PDEC-NB is commonly listed at 95% purity without a universal commitment to batch-specific analytical data sheets from all major vendors . The direct non-immolative analog AKSci lists a minimum purity of 95% for the target compound, establishing a baseline , while the availability of a 97% grade with verifiable batch data represents a measurable procurement advantage for sensitive conjugation workflows.

Chemical Procurement Quality Control Linker Characterization

Benzyl vs. Alkyl Spacer Impact on Disulfide Stability and Release Kinetics (Class-Level Inference)

The steric and electronic environment around the disulfide bond governs its susceptibility to premature reduction in circulation and the kinetics of payload release. This compound incorporates a benzyl spacer directly adjacent to the disulfide. Class-level evidence indicates that benzyl disulfides exhibit distinct reduction potentials and steric profiles compared to alkyl disulfides [1]. Specifically, the aromatic ring can engage in through-space interactions with the disulfide, potentially enhancing stability relative to unhindered alkyl disulfides like those in PDEC-NB (ethyl) and SPDB linkers. While direct quantitative stability data (e.g., GSH half-life in plasma) for this compound is not publicly available, the known structure-property relationship supports its differentiated behavior [1].

Linker Stability Reduction Sensitivity Drug Delivery Systems

Molecular Weight and Physicochemical Prediction – Differentiating from PEGylated and Shorter Linkers

This compound has a molecular weight of 414.45 g/mol and a predicted logP (XLogP3) of ~4.2, which is intermediate between short alkyl linkers like PDEC-NB (MW 352.39) and more hydrophilic PEGylated alternatives . Linker hydrophobicity is a known factor influencing ADC aggregation and pharmacokinetics; excessive hydrophobicity can drive aggregation and rapid clearance . The benzyl spacer adds a defined degree of hydrophobicity and rigidity without the flexibility of PEG, potentially affecting conjugate solubility and DAR distribution in a manner distinct from both the less hydrophobic PDEC-NB and the more flexible PEG linkers.

Linker Hydrophobicity Drug-Antibody Ratio (DAR) ADC Pharmacokinetics

Optimal Application Scenarios for 4-Nitrophenyl 4-(pyridin-2-yldisulfanyl)benzyl carbonate Based on Differentiated Evidence


Synthesis of Next-Generation Traceless Antibody-Drug Conjugates (ADCs)

This compound is specifically suited for constructing disulfide-linked ADCs where payload release must occur without residual linker fragments. The self-immolative benzyl carbonate architecture ensures that upon intracellular glutathione reduction, the drug is released in its native form [1]. This is critical for payloads whose activity is sensitive to structural modifications. Drug-linker constructs built with this compound can be directly compared to those using PDEC-NB to evaluate the impact of traceless vs. tagged release on in vitro cytotoxicity and in vivo efficacy .

Synthesis of Chemically Defined Protein-Drug Conjugates for in Vitro Pharmacology

For bioconjugation where precise stoichiometric control is required, the availability of 97% purity with batch-specific QC (NMR, HPLC) from suppliers like Bidepharm reduces the risk of inaccurate linker equivalents [1]. This is advantageous when conjugating expensive, high-value proteins or antibodies where excess linker or side products can compromise conjugate integrity and functional assay reproducibility [1].

Stimuli-Responsive Polymer-Prodrug Conjugates

The pyridyl disulfide and benzyl carbonate functionalities allow for sequential conjugation: first to a thiol-containing polymer via disulfide exchange, followed by coupling of an amine-containing drug to the activated carbonate. Subsequent reduction triggers self-immolation and traceless drug release [1]. This modular approach facilitates the synthesis of well-defined polymer-prodrug conjugates for applications in stimuli-responsive drug delivery .

Comparative Linker Evaluation Studies in Bioconjugate Chemistry

Given the absence of comprehensive public head-to-head data, this compound represents a valuable tool for comparative linker studies. Researchers can directly benchmark its stability, release kinetics, and impact on conjugate pharmacology against established linkers (e.g., SPDB, PDEC-NB) to generate proprietary, application-specific structure-activity relationship data [1].

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